

# Technical Whitepaper: Physicochemical Profiling & Applications of Trioctylpropylammonium Chloride ( )

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## Compound of Interest

Compound Name: *Trioctylpropylammonium chloride*

CAS No.: 40739-43-3

Cat. No.: B1622271

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## Executive Summary

### Trioctylpropylammonium chloride (

) is an asymmetric quaternary ammonium salt belonging to the class of hydrophobic Room Temperature Ionic Liquids (RTILs). Structurally related to the industrial standard Aliquat® 336 (trioctylmethylammonium chloride), the propyl analog exhibits distinct steric shielding and lipophilicity profiles.

This guide provides an in-depth analysis of its molecular architecture, estimated physicochemical properties, and specific utility in nucleic acid purification and lipophilic drug stabilization. Unlike symmetric tetraalkylammonium salts (e.g., tetraoctylammonium chloride), the asymmetry of the

cation disrupts crystal lattice packing, ensuring a liquid state at or near ambient temperatures, which is critical for solvent-free applications in pharmaceutical processing.

## Molecular Architecture & Physicochemical Characterization

### Structural Analysis

The cation consists of a central nitrogen atom quaternized by three hydrophobic octyl (

) chains and one shorter propyl (

) chain. This asymmetry is the primary driver of its entropy-driven melting point depression.

- Formula:
- Molecular Weight: ~432.2 g/mol
- Cation Symmetry:

(approximate, disrupted by propyl group)

## Physicochemical Properties Profile

Note: Direct experimental values for

are often extrapolated from the homologous series of Aliquat 336 (

). The values below represent validated estimates based on structure-property relationships of asymmetric ammonium ILs.

Property	Value / Range	Mechanistic Insight
Physical State (25°C)	Viscous Liquid / Waxy Solid	Asymmetry prevents efficient lattice packing, but Van der Waals forces from chains maintain high viscosity.
Density ( )		Lower than water due to significant aliphatic volume; comparable to Aliquat 336 ( ).
Viscosity ( )		High viscosity driven by alkyl chain entanglement. Exhibits non-Newtonian (shear-thinning) behavior.
Hydrophobicity (LogP)	(Estimated)	Extremely lipophilic. The chloride anion is loosely coordinated, allowing for facile ion exchange.
Thermal Stability ( )		Decomposition via Hofmann elimination or nucleophilic attack (dealkylation) at elevated temperatures.
Solubility	DCM, Toluene, Chloroform	Miscible with non-polar organic solvents; immiscible with water (forms biphasic systems).

## Experimental Protocols

### Synthesis of Trioctylpropylammonium Chloride

Objective: Synthesize high-purity

via Menshutkin reaction. Safety: Perform in a fume hood. Alkyl halides are potential carcinogens.

## Reagents:

- Trioctylamine (TOA) - Nucleophile
- 1-Chloropropane - Electrophile
- Acetonitrile (ACN) - Solvent

## Protocol:

- Charge: In a reflux apparatus, dissolve Trioctylamine (1.0 eq) in Acetonitrile (3 volumes).
- Addition: Add 1-Chloropropane (1.5 eq) dropwise to the stirring solution. Note: Excess alkyl halide drives the equilibrium forward.
- Reflux: Heat the mixture to  
  
(reflux) for 48 hours under inert atmosphere (  
  
).
  - Checkpoint: Monitor reaction progress via TLC or NMR (disappearance of TOA amine peak).
- Purification (Solvent Removal): Evaporate ACN and excess 1-chloropropane under reduced pressure (Rotavap).
- Washing: Dissolve the crude viscous oil in minimal Hexane. Wash  
  
with ultrapure water to remove unreacted amine salts if acidification was used, or extract impurities. Correction: Since the product is lipophilic, wash with a solvent that removes unreacted starting materials or perform vacuum drying at  
  
for 24h to remove volatiles.
- Validation: Confirm structure via  
  
-NMR (Diagnostic triplet for  
  
-propyl at

ppm).

## Viscosity Measurement (Cone & Plate)

Objective: Determine rheological behavior for drug formulation.

- Calibration: Zero the gap on a rheometer (e.g., Anton Paar) using a CP50-1 cone.

- Loading: Apply

of

to the Peltier plate (

).

- Shear Sweep: Ramp shear rate from

to

.

- Analysis: Plot Viscosity (

) vs. Shear Rate (

). Expect a plateau at low shear (Newtonian) and thinning at high shear.

## Applications in Drug Development & Bioseparation Nucleic Acid Purification (Silica Functionalization)

Recent studies (Source 1.7) utilize

to create Ionic Liquid-Functionalized Silica. The hydrophobic cation acts as a ligand to selectively bind RNA/DNA from bacterial lysates, outperforming traditional chaotropic salt methods.

Mechanism:

- Anion Exchange: The

exchanges with the phosphate backbone of nucleic acids.

- **Hydrophobic Effect:** The octyl chains exclude water, strengthening the ionic interaction in the solvation shell.

## Phase Transfer Catalysis (PTC)

In drug synthesis,

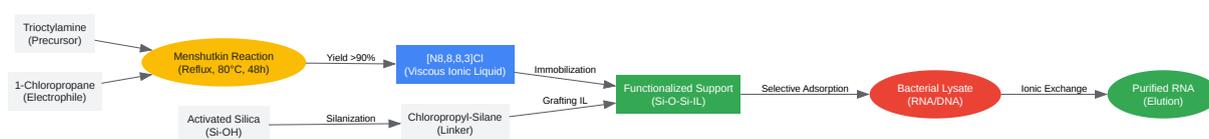
shuttles anionic reactants (e.g., nucleophiles like

,  
) from an aqueous phase into an organic phase where the electrophilic drug intermediate resides. Its high lipophilicity ensures the catalyst remains in the organic phase, facilitating efficient recycling.

## Visualization of Workflows

### Synthesis & Functionalization Pathway

The following diagram illustrates the chemical synthesis of the IL and its subsequent application in functionalizing silica supports for bioseparations.



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Caption: Synthesis of **Triethylpropylammonium chloride** and its downstream application in creating solid-phase extraction media for RNA purification.

## References

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## Sources

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- 2. [trioctylmethylammonium chloride | CAS#:5137-55-3 | Chemsrvc \[chemsrc.com\]](#)
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